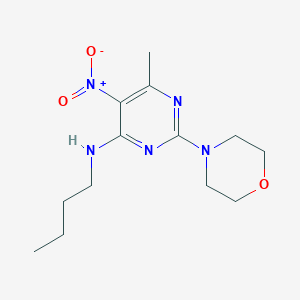
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Descripción general
Descripción
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in repairing DNA damage, and their inhibition has been shown to be effective in treating cancer. BMN-673 is currently being studied in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine works by inhibiting PARP enzymes, which are involved in repairing DNA damage. Cancer cells rely on PARP enzymes to repair DNA damage caused by chemotherapy or radiation therapy. By inhibiting PARP enzymes, this compound prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, this compound has been shown to be effective in treating various types of cancer, with some patients experiencing complete or partial remission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has several advantages for use in lab experiments. Its ability to selectively target cancer cells makes it a useful tool for studying cancer biology and developing new cancer treatments. However, its high potency and selectivity also make it difficult to use in some assays, and its cost may limit its use in some labs.
Direcciones Futuras
There are several potential future directions for research on N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of focus is identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of focus is developing combination therapies that can enhance the efficacy of this compound. Finally, there is ongoing research to develop new PARP inhibitors with improved potency and selectivity.
Aplicaciones Científicas De Investigación
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has shown promising results in preclinical studies as a treatment for various types of cancer, including breast, ovarian, and pancreatic cancer. Its ability to selectively target cancer cells while sparing normal cells makes it a potentially effective treatment with fewer side effects than traditional chemotherapy.
Propiedades
IUPAC Name |
N-butyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-3-4-5-14-12-11(18(19)20)10(2)15-13(16-12)17-6-8-21-9-7-17/h3-9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXVMUDGPXOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=C1[N+](=O)[O-])C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967868.png)
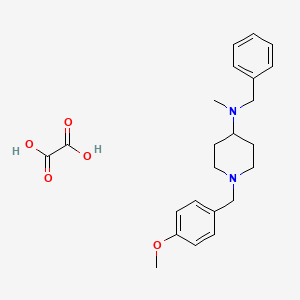
![7-(2-furyl)-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3967880.png)

![N-methyl-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B3967896.png)
![1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967898.png)
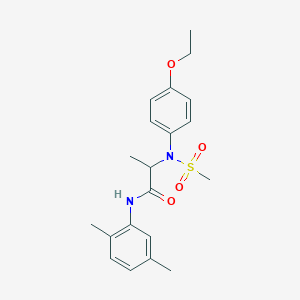
![N-cycloheptyl-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3967914.png)
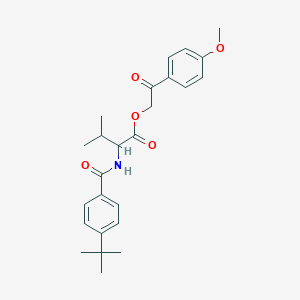
![N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3967920.png)
![4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3967926.png)
![ethyl 2-[4-(pyrimidin-5-ylmethyl)piperazin-1-yl]nicotinate](/img/structure/B3967929.png)
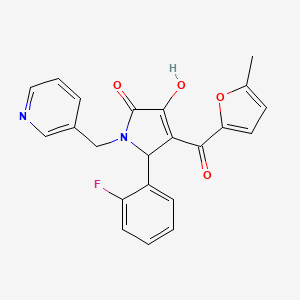
![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967961.png)